molecular formula C21H22ClNO2S B12758804 Dibenzo(b,e)thiepin-9-carboxylic acid, 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-, hydrochloride CAS No. 138970-91-9

Dibenzo(b,e)thiepin-9-carboxylic acid, 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-, hydrochloride

Cat. No.: B12758804
CAS No.: 138970-91-9
M. Wt: 387.9 g/mol
InChI Key: NXEQQMLTBZDOAA-UHFFFAOYSA-N
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Description

Dibenzo(b,e)thiepin-9-carboxylic acid, 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes a dibenzo-thiepin core and a piperidinylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo(b,e)thiepin-9-carboxylic acid, 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-, hydrochloride involves multiple steps. The process typically starts with the formation of the dibenzo-thiepin core, followed by the introduction of the piperidinylidene group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques like crystallization or chromatography to meet the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Dibenzo(b,e)thiepin-9-carboxylic acid, 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-, hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Dibenzo(b,e)thiepin-9-carboxylic acid, 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dibenzo(b,e)thiepin-9-carboxylic acid, 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Dibenzo(b,e)thiepin-9-carboxylic acid, 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-, hydrochloride include:

  • Dibenzo(b,e)thiepin derivatives with different substituents on the piperidinylidene group.
  • Compounds with similar dibenzo-thiepin cores but different functional groups.

Uniqueness

What sets this compound apart is its specific molecular configuration, which imparts unique chemical and biological properties

Properties

CAS No.

138970-91-9

Molecular Formula

C21H22ClNO2S

Molecular Weight

387.9 g/mol

IUPAC Name

11-(1-methylpiperidin-4-ylidene)-6H-benzo[c][1]benzothiepine-9-carboxylic acid;hydrochloride

InChI

InChI=1S/C21H21NO2S.ClH/c1-22-10-8-14(9-11-22)20-17-4-2-3-5-19(17)25-13-16-7-6-15(21(23)24)12-18(16)20;/h2-7,12H,8-11,13H2,1H3,(H,23,24);1H

InChI Key

NXEQQMLTBZDOAA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3SCC4=C2C=C(C=C4)C(=O)O)CC1.Cl

Origin of Product

United States

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